2,2-Difluoro-2-(2-methylphenyl)acetic acid

Description

Chemical Identity and Nomenclature

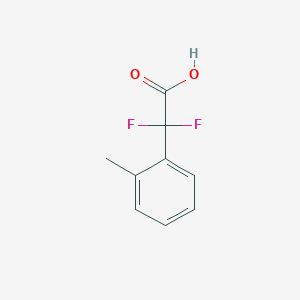

2,2-Difluoro-2-(2-methylphenyl)acetic acid possesses a well-defined chemical identity that places it within the family of fluorinated aromatic carboxylic acids. The compound is registered under Chemical Abstracts Service number 1250354-50-7, providing it with a unique identifier in chemical databases worldwide. The molecular formula C₉H₈F₂O₂ indicates the presence of nine carbon atoms, eight hydrogen atoms, two fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 186.15 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is 2,2-difluoro-2-(2-methylphenyl)acetic acid, which precisely describes the structural arrangement of functional groups. Alternative nomenclature includes 2,2-difluoro-2-(o-tolyl)acetic acid, where the term "o-tolyl" refers to the ortho-methylphenyl substituent. The compound's structural formula can be represented through several standardized chemical notation systems, including the Simplified Molecular Input Line Entry System notation CC1=CC=CC=C1C(C(=O)O)(F)F and the International Chemical Identifier InChI=1S/C9H8F2O2/c1-6-4-2-3-5-7(6)9(10,11)8(12)13/h2-5H,1H3,(H,12,13).

The three-dimensional structure of 2,2-Difluoro-2-(2-methylphenyl)acetic acid features a central carbon atom bearing two fluorine atoms and a carboxylic acid group, with this carbon directly attached to a 2-methylphenyl ring system. This arrangement creates a quaternary carbon center at the alpha position relative to the carboxylic acid functional group, with the two fluorine atoms conferring distinctive electronic and steric properties to the molecule. The compound was first created in chemical databases on October 30, 2011, with its most recent modification recorded on May 24, 2025.

Historical Development in Organofluorine Chemistry

The historical development of organofluorine chemistry provides essential context for understanding the significance of compounds like 2,2-Difluoro-2-(2-methylphenyl)acetic acid. The field of organofluorine chemistry began remarkably early in the history of organic chemistry, with the first organofluorine compound discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work occurred before elemental fluorine itself was successfully isolated, demonstrating the unique position of organofluorine chemistry as a field that developed through indirect fluorination methods.

Alexander Borodin, better known as a classical music composer, made a crucial contribution to organofluorine chemistry in 1862 when he performed the first nucleophilic replacement of a halogen atom with fluoride. This work established the fundamental principle of halogen exchange that remains broadly utilized in contemporary fluorochemical industry for introducing fluorine atoms into organic molecules. The significance of Borodin's contribution extends beyond its immediate chemical impact, as it demonstrated that fluorination could be achieved through systematic chemical transformations rather than direct fluorination methods.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of a molten mixture of potassium hydrogen difluoride and hydrogen fluoride marked a watershed moment in organofluorine chemistry. However, the extreme reactivity and corrosive nature of elemental fluorine meant that organofluorine chemistry remained relatively undeveloped until the 1920s, when safer and more controlled fluorination methods began to emerge. This period of dormancy in the field highlights the technical challenges that early researchers faced when working with fluorine-containing compounds.

The 1920s witnessed significant advances in organofluorine chemistry that laid the groundwork for modern fluorination techniques. In 1926, French chemists Lebeau and Damiens first isolated carbon tetrafluoride from the reaction of fluorine with wood charcoal, with full characterization completed by Ruff four years later. More importantly for aromatic fluorination, Friedrich Schiemann developed his famous aromatic fluorination methodology in 1927, involving the decomposition of diazonium salts in the presence of fluoroboric acid to produce fluorinated aromatic compounds. This Schiemann reaction proved so valuable that improved versions continue to be used in contemporary manufacturing of fluoroaromatic compounds.

The development of difluoroacetic acid derivatives, which share structural similarities with 2,2-Difluoro-2-(2-methylphenyl)acetic acid, represents a more recent achievement in organofluorine chemistry. Modern synthetic methods for preparing difluoroacetic acid involve sophisticated transesterification reactions where difluoroacetic acid esters react with aliphatic carboxylic acids, resulting in high-purity difluoroacetic acid products. These methods typically achieve purity levels greater than 98% by weight and yields exceeding 95%, demonstrating the maturation of synthetic organofluorine chemistry.

Industrial applications of organofluorine chemistry expanded dramatically during World War II and the subsequent decades, driven by the unique properties that fluorine imparts to organic molecules. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly stronger than carbon-chlorine bonds at approximately 320 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability that makes fluorinated compounds valuable in numerous applications.

The historical trajectory of organofluorine chemistry demonstrates a progression from simple halogen exchange reactions in the nineteenth century to sophisticated synthetic methodologies capable of producing complex molecules like 2,2-Difluoro-2-(2-methylphenyl)acetic acid. The field has evolved from utilizing basic fluoride salts and hydrogen fluoride to employing advanced electrophilic and nucleophilic fluorination reagents that allow precise control over fluorine incorporation into organic structures. This evolution reflects both advances in fundamental understanding of carbon-fluorine bond formation and improvements in synthetic methodology that have made organofluorine chemistry an essential component of modern chemical science.

Properties

IUPAC Name |

2,2-difluoro-2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-6-4-2-3-5-7(6)9(10,11)8(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQZXCPIDDTVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Carboxylation Using Potassium Permanganate

A more direct approach to fluorinated 2-(2-methylphenyl)acetic acid derivatives is the oxidation of o-methylacetophenone derivatives using potassium permanganate under controlled alkaline conditions with phase-transfer catalysts.

- Reaction Scheme :

- Starting material: o-methylacetophenone (2-methylbenzene ethyl ketone)

- Oxidant: Potassium permanganate (KMnO4)

- Base: Sodium hydroxide or potassium hydroxide

- Phase-transfer catalyst: Tetrabutylammonium bromide or similar quaternary ammonium salts

- Conditions :

- Temperature: 0–10 °C during oxidant addition, then stirred at 10–40 °C for 1–24 hours

- Stoichiometry: KMnO4 used in excess (1–5 equivalents)

- Solvent: Water with phase-transfer catalyst to facilitate oxidation

- Outcome : The ketone side chain is oxidized to the corresponding carboxylic acid, yielding 2-(2-methylphenyl)-2-carbonyl acetic acid derivatives.

- Yield : Reported yields range from 75% to 85% depending on exact conditions and catalyst used.

This method is adaptable for introducing fluorine atoms by starting from fluorinated ketone precursors or by subsequent fluorination steps.

Comparative Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The hydrolysis method is robust for methylphenylacetic acid but requires precursor nitriles with fluorine substituents for direct preparation of the difluoro derivative.

- The oxidative method using potassium permanganate is versatile and can be combined with phase-transfer catalysis to improve yields and selectivity, especially for fluorinated aromatic ketones.

- The difluorocarbene reagent MDFA offers a modern synthetic tool for introducing difluoromethylene groups, potentially enabling direct synthesis of 2,2-difluoro-2-(2-methylphenyl)acetic acid from suitable precursors.

- Reaction conditions such as temperature control, reagent stoichiometry, and catalyst choice critically influence yield and purity.

- Purification typically involves acid-base extraction, activated carbon treatment, and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(2-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of 2,2-difluoro-2-(2-methylphenyl)ketone or 2,2-difluoro-2-(2-methylphenyl)carboxylic acid.

Reduction: Formation of 2,2-difluoro-2-(2-methylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2-(2-methylphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(2-methylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylacetic Acids

Substituent Position and Electronic Effects

- 2-(2-Fluorophenyl)acetic acid (CID 209991-63-9): Lacks difluoro substitution but shares a fluorine atom at the ortho position.

- 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid (CAS 1248611-17-7): Features an additional para-fluorine on the phenyl ring. This increases electron-withdrawing effects, which may enhance acidity and alter solubility compared to the target compound .

Functional Group Variations

- 2,2-Difluoro-2-(phenylthio)acetic acid : Replaces the methylphenyl group with a phenylthio moiety. The sulfur atom introduces nucleophilic reactivity, enabling participation in radical cascade reactions (e.g., yielding thiodifluorooxindoles in decarboxylative cyclizations) .

- 2,2-Difluoro-2-(3-formylphenoxy)acetic acid (CAS 1153778-64-3): Contains a formylphenoxy group, which adds aldehyde functionality for further derivatization. Its molecular weight (216.14 g/mol) and polar groups increase hydrophilicity relative to the target compound .

Amino-Substituted Analogs

- 2-Amino-2-(2,4-difluorophenyl)acetic acid (CAS 240409-02-3): Substitutes the difluoro group with an amino group.

- 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride: The para-fluorine and hydrochloride salt enhance water solubility, making it more suitable for pharmaceutical formulations compared to the hydrophobic target compound .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

2,2-Difluoro-2-(2-methylphenyl)acetic acid is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural characteristics, including the presence of difluoromethyl and aromatic moieties, suggest that it may interact with various biological targets, influencing pharmacological properties and therapeutic applications.

- Molecular Formula : C10H10F2O2

- Molecular Weight : Approximately 204.15 g/mol

- Structural Features : The compound features two fluorine atoms and a methyl-substituted phenyl group, which may enhance lipophilicity and alter metabolic pathways compared to non-fluorinated analogs.

Biological Activity Overview

The biological activity of 2,2-Difluoro-2-(2-methylphenyl)acetic acid has been explored in several contexts, including anti-inflammatory effects and potential applications in cancer therapy.

Anti-inflammatory Activity

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory properties. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammatory responses. This inhibition could lead to reduced inflammation and pain relief.

Table 1: Summary of Biological Activity Studies

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 2,2-Difluoro-2-(2-methylphenyl)acetic acid is critical for its therapeutic application. Research indicates that fluorinated compounds often exhibit altered absorption, distribution, metabolism, and excretion (ADME) characteristics compared to their non-fluorinated counterparts.

- Absorption : Fluorinated compounds generally show increased permeability across biological membranes.

- Metabolism : The presence of fluorine can lead to modifications in metabolic pathways, potentially affecting the compound's bioavailability and half-life.

Case Studies

-

Gemcitabine Analog Studies :

- A study investigating the structural analogs of Gemcitabine highlighted the potential of 2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid as an effective agent in enhancing oral bioavailability when co-administered with inhibitors like 3,4,5,6-Tetrahydrouridine (THU). This combination significantly increased the systemic circulation of Gemcitabine from 10% to 40% after oral dosing.

- Inhibition of Inflammatory Pathways :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.